Crbn-6-5-5-vhl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

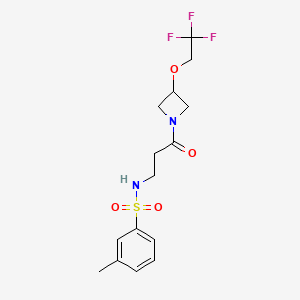

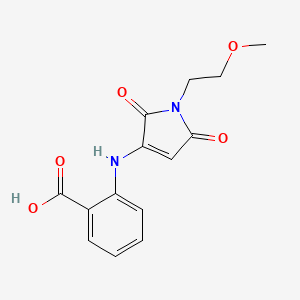

CRBN-6-5-5-VHL is a potent and selective cereblon Degrader (PROTAC ®) with a DC50 value of 1.5 nM . It induces complete degradation of cereblon in MM1S cells . It comprises a cereblon E3 ligase ligand joined by a linker to a ligand for the E3 ligase VHL . It is cell-permeable and highly potent heterodimerizer comprising E3 ligases recruiting ligands, namely, pomalidomide and VH032-amine that efficiently knocks down Cereblon (CRBN) .

Synthesis Analysis

The synthesis of CRBN-6-5-5-VHL involves the formation of a heteroternary complex and selectively induces CRBN ubiquitination and proteasomal degradation over VHL in a time- and dose-dependent fashion (0.001 to 1 μM) . Higher concentrations (10 μM) cause the degradation of neo-substrates IKZF1 and IKZF3 with no effect on pVHL30 or pVHL19 levels .

Molecular Structure Analysis

The molecular formula of CRBN-6-5-5-VHL is C51H69N7O10S . The exact mass is 971.48 and the molecular weight is 972.212 .

Chemical Reactions Analysis

CRBN-6-5-5-VHL readily forms a heteroternary complex and selectively induces CRBN ubiquitination and proteasomal degradation over VHL in a time- and dose-dependent fashion (0.001 to 1 μM) . Higher concentrations (10 μM) cause the degradation of neo-substrates IKZF1 and IKZF3 with no effect on pVHL30 or pVHL19 levels .

Physical And Chemical Properties Analysis

The molecular weight of CRBN-6-5-5-VHL is 972.2 g/mol . The molecular formula is C51H69N7O10S .

Applications De Recherche Scientifique

Targeted Protein Degradation

“Crbn-6-5-5-vhl” is a potent and selective cereblon degrader . It induces the targeted degradation of a given protein, providing an approach that is orthogonal to genetic knockdowns . This makes it a valuable tool in studying cereblon (CRBN) biology .

Selective Protein Knockdown

“Crbn-6-5-5-vhl” can achieve selective protein knockdown . This is particularly useful in studying CRBN-dependent processes .

Cell Permeability

“Crbn-6-5-5-vhl” is cell-permeable . This property allows it to induce complete degradation of cereblon in MM1S cells .

Comparison with Other Degraders

“Crbn-6-5-5-vhl” has been compared with other CRBN degraders, such as the pomalidomide-based CRBN–CRBN degrader St-15a . This comparison helps in understanding the efficiency and effectiveness of different degraders .

Proteomic Analysis

“Crbn-6-5-5-vhl” has been characterized by quantitative proteomics in five cell lines . This helps in understanding the selectivity for CRBN in different cell lines .

Chemical Knockdown Reagents

“Crbn-6-5-5-vhl” can be used as a chemical knockdown reagent for studying CRBN-dependent processes . This provides an alternative to genetic knockdown strategies .

E3 Ligase Recruitment

“Crbn-6-5-5-vhl” comprises a cereblon E3 ligase ligand joined by a linker to a ligand for the E3 ligase VHL . This allows it to bind and recruit an E3 ubiquitin ligase to a target protein, resulting in target ubiquitination and proteasomal degradation .

Western Blot Applications

“Crbn-6-5-5-vhl” has been used in Western blot applications to show potent knockdown of Cereblon (CRBN) in MM1S cells after 16 hours of incubation . This demonstrates its effectiveness in protein degradation .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-[5-[5-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexoxy]pentoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69N7O10S/c1-33-44(69-32-54-33)35-20-18-34(19-21-35)30-53-46(62)40-29-36(59)31-57(40)50(66)45(51(2,3)4)55-41(60)17-8-13-28-68-27-12-7-11-26-67-25-10-6-5-9-24-52-38-16-14-15-37-43(38)49(65)58(48(37)64)39-22-23-42(61)56-47(39)63/h14-16,18-21,32,36,39-40,45,52,59H,5-13,17,22-31H2,1-4H3,(H,53,62)(H,55,60)(H,56,61,63)/t36-,39?,40+,45-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMCHOLAKDUZDS-XARBDFOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69N7O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

972.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Crbn-6-5-5-vhl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)

![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)

![2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2503067.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)

![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)